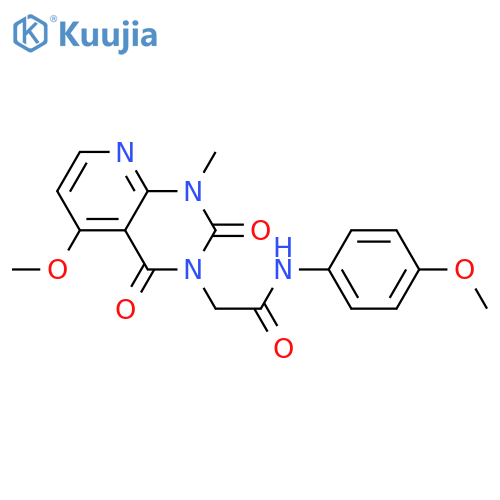

Cas no 941942-41-2 (2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide)

2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide

- 2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-methoxyphenyl)acetamide

-

- インチ: 1S/C18H18N4O5/c1-21-16-15(13(27-3)8-9-19-16)17(24)22(18(21)25)10-14(23)20-11-4-6-12(26-2)7-5-11/h4-9H,10H2,1-3H3,(H,20,23)

- InChIKey: UPCKTZDVODBTMH-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(OC)C=C1)(=O)CN1C(=O)N(C)C2=NC=CC(OC)=C2C1=O

2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2094-0403-2μmol |

2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide |

941942-41-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2094-0403-5μmol |

2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide |

941942-41-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2094-0403-5mg |

2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide |

941942-41-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2094-0403-2mg |

2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide |

941942-41-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2094-0403-4mg |

2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide |

941942-41-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2094-0403-15mg |

2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide |

941942-41-2 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2094-0403-50mg |

2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide |

941942-41-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2094-0403-75mg |

2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide |

941942-41-2 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2094-0403-10μmol |

2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide |

941942-41-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2094-0403-10mg |

2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide |

941942-41-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 |

2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide 関連文献

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}-N-(4-methoxyphenyl)acetamideに関する追加情報

Introduction to Compound with CAS No. 941942-41-2 and Its Applications in Chemical Biology

The compound with the CAS number 941942-41-2 is a highly specialized molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its systematic name, 2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide, reflects its complex structural features and potential biological activities. This introduction aims to provide a comprehensive overview of the compound's structure, properties, and emerging applications in the context of recent scientific advancements.

The molecular framework of this compound is characterized by a fused pyrido[2,3-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of functional groups such as 5-methoxy, 1-methyl, and 2,4-dioxo enhances its pharmacological profile, making it a promising candidate for further investigation. Additionally, the acetamide moiety and the 4-methoxyphenyl substituent contribute to its unique chemical properties and potential biological effects.

In recent years, there has been a growing interest in exploring the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives. These compounds have shown promise in various preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. The specific arrangement of atoms in this compound suggests that it may exhibit inhibitory activity against certain kinases by binding to their active sites. This hypothesis is supported by computational modeling studies that have predicted favorable interactions between the compound's core structure and target proteins.

One of the most intriguing aspects of this compound is its potential to modulate signaling pathways associated with inflammation and immune response. Emerging research indicates that pyrido[2,3-d]pyrimidine derivatives can interfere with the activity of enzymes such as Janus kinases (JAKs), which play a crucial role in regulating immune cell function. The methoxy groups in the molecule are particularly important for its biological activity, as they can enhance binding affinity and metabolic stability. Furthermore, the acetamide group may contribute to its solubility and bioavailability, making it a more viable candidate for therapeutic applications.

The synthesis of this compound represents a significant achievement in organic chemistry due to its complex nature. The multi-step synthesis involves key reactions such as condensation, cyclization, and functional group transformations. Each step must be carefully optimized to ensure high yield and purity. Recent advancements in synthetic methodologies have made it possible to produce such complex molecules more efficiently, which has accelerated the discovery of novel bioactive compounds.

In vitro studies have begun to unravel the mechanistic basis of this compound's biological effects. Initial experiments suggest that it can inhibit the proliferation of certain cancer cell lines by disrupting key signaling pathways. Additionally, it has shown potential in modulating inflammatory responses by inhibiting the production of pro-inflammatory cytokines. These findings are particularly exciting because they highlight the compound's dual functionality as both an anti-cancer agent and an anti-inflammatory therapeutic.

The development of this compound into a clinical candidate is still in its early stages; however, preliminary results are encouraging. Researchers are currently conducting further preclinical studies to evaluate its safety profile and efficacy in animal models. These studies will provide critical insights into its potential as a therapeutic agent and guide future development efforts. If successful, this compound could represent a significant advancement in the treatment of various diseases.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding modes of this compound to biological targets and optimizing its structure for improved activity. By leveraging computational tools, scientists can accelerate the design process and reduce experimental costs. This interdisciplinary approach is essential for translating laboratory discoveries into viable therapeutic options.

The future prospects for this compound are promising given its unique structural features and demonstrated biological activity. Ongoing research aims to explore additional modifications that could enhance its potency and selectivity. Collaborative efforts between chemists, biologists, and pharmacologists are crucial for realizing its full potential. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing novel treatments.

941942-41-2 (2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}-N-(4-methoxyphenyl)acetamide) 関連製品

- 1824337-77-0(4-Fluoro-2-(pyrrolidin-2-yl)pyridine)

- 1152531-77-5(3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid)

- 2228585-39-3((1,3-thiazol-2-yl)methyl sulfamate)

- 1818868-39-1(Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate)

- 1312815-21-6(2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone)

- 2171596-74-8(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxyethyl)carbamoylpropanoic acid)

- 143692-48-2(GYKI 53655 hydrochloride)

- 77935-16-1(4-Thiazolepropanoic acid, α,2-diamino-, hydrochloride (1:2))

- 52393-53-0((3S,5R)-1,7-diphenylheptane-3,5-diol)

- 1368274-55-8(Methyl 2-chloro-4-ethoxybenzoate)